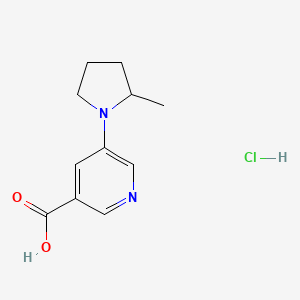
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide is an organotrifluoroborate compound. It is a potassium salt with a trifluoroborate anion and a 3-chloro-4-methoxyphenyl group. This compound is of interest due to its applications in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-4-methoxyphenylboronic acid with potassium bifluoride. The reaction proceeds as follows:
Starting Material: 3-chloro-4-methoxyphenylboronic acid.
Reagent: Potassium bifluoride (KHF2).
Reaction Conditions: The reaction is carried out in an appropriate solvent, often under mild conditions to ensure the stability of the trifluoroborate product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactants: Large quantities of 3-chloro-4-methoxyphenylboronic acid and potassium bifluoride.
Optimized Conditions: Industrial reactors and optimized conditions to maximize yield and purity.
Purification: The product is purified through crystallization or other suitable methods to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves a palladium catalyst and a base, typically in an aqueous or organic solvent.
Reagents: Common reagents include palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the coupling partner. In Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the aryl group from the trifluoroborate with another aryl or vinyl halide.
Applications De Recherche Scientifique
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate anion undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include:
Transmetalation: Transfer of the aryl group from boron to palladium.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide: Similar structure but with different substitution pattern.
Potassium 4-methoxyphenyltrifluoroborate: Lacks the chloro substituent.
Potassium phenyltrifluoroborate: Simplest form without any substituents on the phenyl ring.
Uniqueness
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role.
Propriétés
Formule moléculaire |
C7H6BClF3KO |
|---|---|
Poids moléculaire |
248.48 g/mol |
Nom IUPAC |
potassium;(3-chloro-4-methoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Clé InChI |
HMWKVNLPNWUHPO-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=C(C=C1)OC)Cl)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)

![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)

![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)

![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)



![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)

